![molecular formula C18H28N2O7 B000360 Enalaprilat CAS No. 84680-54-6](/img/structure/B360.png)
Enalaprilat
説明
Enalaprilat is the active metabolite of enalapril . It is the first dicarboxylate-containing ACE inhibitor and was developed partly to overcome the limitations of captopril . Unlike enalapril, enalaprilat is not absorbed orally but is given by intravenous injection .
Synthesis Analysis
The design origins of the potent non-mercapto angiotensin-converting enzyme inhibitors enalaprilat and its mono ethyl ester enalapril are described . Lactam analogues of enalaprilat have provided some insight into the conformation of this inhibitor when it is bound to the converting enzyme .Molecular Structure Analysis
Enalaprilat has a molecular formula of C18H24N2O5 . It is a dicarboxylic acid and a dipeptide . The molecular weight of enalaprilat is 348.4 g/mol .Chemical Reactions Analysis
As a prodrug, enalapril is hydrolyzed in vivo to the active form enalaprilat by various esterases . Peak plasma enalaprilat concentrations occur 2 to 4 hours after oral enalapril administration .Physical And Chemical Properties Analysis
Enalaprilat has a molar refractivity of 90.1±0.3 cm^3 . Its polar surface area is 107 Å^2 and its polarizability is 35.7±0.5 x 10^-24 cm^3 . The density of enalaprilat is 1.3±0.1 g/cm^3 .科学的研究の応用
Pediatric Heart Failure Management
Enalaprilat has been studied for its pharmacokinetics in children with heart failure due to dilated cardiomyopathy and congestive heart failure . The research focused on using age-appropriate formulations like orodispersible minitablets to improve treatment outcomes in pediatric populations.
Pediatric Hypertension
The drug’s safety and efficacy have been established in adults and it is also labeled for use in children with hypertension . Studies have aimed to assess enalapril and enalaprilat pharmacokinetics as a basis for dose delineation in pediatric patients with hypertension.
Pharmacokinetic Bridging Studies
Enalaprilat has been part of phase II/III open-label, multicenter pharmacokinetic bridging studies . These studies are crucial for understanding the drug’s behavior across different age groups and physiological conditions.
Extemporaneous Formulations
Research has been conducted on the use of extemporaneously prepared oral suspensions from enalapril tablets to provide flexible dosing for pediatric patients, especially in cases where commercial formulations are not suitable .
Acute Hypertension Management
Enalaprilat injection is indicated for the treatment of acute hypertension when oral therapy is not practical . This application is particularly important in hospital settings where rapid control of blood pressure is needed.
Heart Failure in Neonates
The pharmacokinetics of enalaprilat in neonates with heart failure is a specialized area of research, considering the unique physiological characteristics of this age group .
Developmental Pharmacology
Enalaprilat studies contribute to the broader field of developmental pharmacology, which explores how drugs behave differently across various pediatric subpopulations, from preterm newborns to adolescents .
Safety And Hazards
Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .
将来の方向性
Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVOFLIPYDBGD-MLZQUWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76420-72-9 (anhydrous) | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enalaprilat dihydrate | |
CAS RN |
84680-54-6 | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。